molecular formula C14H10ClN3OS B14884221 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide

Cat. No.: B14884221
M. Wt: 303.8 g/mol
InChI Key: CXVITNZRRLCMMI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorinated methyl group and an isonicotinamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.

    Chlorination: The methyl group on the benzothiazole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Isonicotinamide: The chlorinated benzothiazole intermediate is then coupled with isonicotinamide in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the isonicotinamide moiety, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its antitumor properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzo[d]thiazol-2-yl)isonicotinamide: Lacks the chlorine atom, resulting in different biological activity.

    N-(5-chloro-2-methylbenzo[d]thiazol-2-yl)isonicotinamide: Chlorine atom positioned differently, affecting its reactivity and potency.

Uniqueness

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is unique due to the specific positioning of the chlorine and methyl groups on the benzothiazole ring, which enhances its biological activity and specificity compared to other derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H10ClN3OS/c1-8-10(15)2-3-11-12(8)17-14(20-11)18-13(19)9-4-6-16-7-5-9/h2-7H,1H3,(H,17,18,19)

InChI Key

CXVITNZRRLCMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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